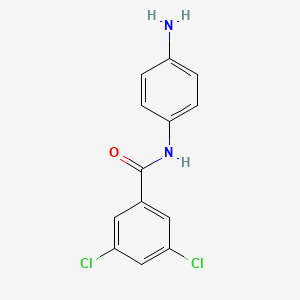

N-(4-Aminophenyl)-3,5-dichlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPCCGHHJIEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of N 4 Aminophenyl 3,5 Dichlorobenzamide and Its Analogs

Established Synthetic Pathways to the Benzamide (B126) Core

Traditional methods for constructing the N-(4-Aminophenyl)-3,5-dichlorobenzamide scaffold primarily rely on robust and well-understood reactions, particularly those that efficiently form the central amide bond.

The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com This reaction typically involves the coupling of a carboxylic acid and an amine. However, direct condensation requires high temperatures to eliminate water, which is often incompatible with complex molecules. luxembourg-bio.com Therefore, the carboxylic acid is usually "activated" by converting its hydroxyl group into a better leaving group. luxembourg-bio.com

The most common activation method is the conversion of the carboxylic acid to an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by an amine to form the amide bond. Alternatively, a wide array of coupling reagents can facilitate the reaction directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), activate the carboxylic acid in situ to promote amidation under mild conditions. luxembourg-bio.comnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Abbreviation | Full Name | Primary Function | Typical Additive(s) |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Activates carboxylic acid | DMAP |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acid (water-soluble byproduct) | HOBt, DMAP |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Activates carboxylic acid | DIPEA (Diisopropylethylamine) |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Activates carboxylic acid | Et3N (Triethylamine) |

The most direct synthesis of this compound and its analogs involves the acylation of an aminophenyl precursor with a dichlorobenzoyl derivative. researchgate.net A highly effective and widely used method is the reaction between 3,5-dichlorobenzoyl chloride and an appropriate arylamine. researchgate.netresearchgate.netresearchgate.net

One common strategy involves a two-step sequence starting with p-nitroaniline. First, p-nitroaniline is acylated with 3,5-dichlorobenzoyl chloride to form N-(4-nitrophenyl)-3,5-dichlorobenzamide. The nitro intermediate is then reduced to the target primary amine, this compound. This reduction can be accomplished using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride. researchgate.netchemicalbook.com This approach is advantageous as it avoids potential side reactions associated with the free amino group during the acylation step.

A more direct, one-step approach is the reaction of 3,5-dichlorobenzoyl chloride with p-phenylenediamine (B122844). However, this method requires careful control of stoichiometry to prevent di-acylation, where both amino groups of the diamine react.

Table 2: Examples of Synthesis via Dichlorobenzoyl Precursors

| Amine Precursor | Acylating Agent | Key Conditions/Steps | Reported Yield |

|---|---|---|---|

| Arylamine compounds | 3,5-dichlorobenzoyl chloride | N,N'-dimethylformamide (DMF), 60 °C researchgate.net | Good yields researchgate.net |

| p-Nitroaniline | Various benzoyl chlorides | 1. Acylation in DCM; 2. Reduction via H₂, Pd/C in EtOH researchgate.net | Not specified |

| p-Nitroaniline derivatives | 3-Methylbenzoyl chloride | 1. Acylation; 2. Reduction with Iron powder, NH₄Cl in EtOH/H₂O, reflux chemicalbook.com | 85.2% (for the reduction step) chemicalbook.com |

Advanced Synthetic Techniques and Catalyst-Mediated Approaches

Modern synthetic chemistry offers more sophisticated methods that can provide alternative routes, milder reaction conditions, and access to a broader range of analogs.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically used to synthesize primary, secondary, and tertiary amines from aldehydes or ketones. acsgcipr.orglibretexts.org The process involves the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. acsgcipr.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound. libretexts.orgharvard.edu

While not a direct method for forming the amide bond of this compound, reductive amination serves as a crucial advanced technique for synthesizing complex aminophenyl precursors or analogs. For instance, a substituted benzaldehyde (B42025) could be reacted with ammonia (B1221849) or a primary amine, followed by reduction, to generate a novel aminophenyl moiety that can subsequently be acylated using the established methods described in section 2.1.2. This strategy significantly broadens the scope of accessible analogs.

Transition metal catalysis has revolutionized the formation of C-N bonds, providing pathways that are often more efficient and functional-group tolerant than classical methods. scispace.com For the synthesis of benzamide analogs, nickel-catalyzed reactions have emerged as a powerful tool. A notable example is the asymmetric reductive hydroarylation of vinyl amides. uzh.chnih.gov In this process, a nickel catalyst, in combination with a chiral ligand, facilitates the addition of an aryl halide and a hydride source across the double bond of a vinyl amide. uzh.chnih.govresearchgate.netbohrium.com This reaction creates a new stereocenter and produces enantioenriched α-arylbenzamides, which are valuable chiral building blocks and pharmacologically relevant motifs. uzh.chnih.gov

This catalyst-mediated approach allows for the construction of complex benzamide analogs under mild conditions, avoiding the need for pre-functionalized starting materials often required in traditional syntheses. nih.gov

Table 3: Example of Nickel-Catalyzed Synthesis of a Benzamide Analog

| Reaction Type | Key Reagents | Catalyst System | Product Class |

|---|---|---|---|

| Asymmetric Reductive Hydroarylation | Vinyl amide, Aryl iodide, Diethoxymethylsilane (hydride source) | Nickel catalyst with a chiral bisimidazoline (BIm) ligand | Enantioenriched α-Arylbenzamides uzh.chnih.gov |

Optimization and Redesign of Synthetic Routes for Scalability and Efficiency

Moving from laboratory-scale synthesis to large-scale industrial production requires careful optimization of the synthetic route to ensure it is efficient, safe, and economically viable. semanticscholar.org For this compound, this involves evaluating starting materials, reaction conditions, and purification methods.

The choice of starting materials is paramount. An efficient route begins with readily available and inexpensive precursors. For the dichlorobenzoyl moiety, synthesizing 3,5-dichlorobenzoyl chloride from materials like 3,5-dichlorobenzoic acid or even benzonitrile (B105546) can be a key consideration. google.comgoogle.com The synthesis of 3,5-dichlorobenzoic acid from benzonitrile, for example, involves chlorination followed by hydrolysis, a route that can offer high safety and purity. google.com

Optimization of reaction conditions focuses on maximizing yield while minimizing costs and environmental impact. This includes:

Solvent Selection: Choosing solvents that are effective, safe, and easily recyclable.

Catalyst Loading: In catalyst-mediated reactions, minimizing the amount of expensive transition metal catalyst without sacrificing efficiency is crucial. acsgcipr.org

Temperature and Time: Adjusting reaction temperature and duration to find the optimal balance between reaction rate and prevention of side-product formation.

Reagent Stoichiometry: Using the minimum necessary excess of any single reagent to drive the reaction to completion, thereby reducing waste and simplifying purification. acsgcipr.org

For the reduction of the nitro-intermediate, catalytic hydrogenation is often preferred for large-scale synthesis over stoichiometric metal reductants (like iron or tin) due to its higher atom economy and the generation of less toxic waste. researchgate.net The redesign of a synthetic route may also involve developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, which can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. nih.gov

Process Development and Yield Enhancement

One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with p-phenylenediamine. However, to achieve selective mono-acylation and avoid the formation of the di-acylated by-product, a protection strategy is often employed. A more prevalent and controllable method utilizes 4-nitroaniline (B120555) as the starting material. The nitro group acts as a protecting group for one of the amino functionalities and deactivates the aromatic ring, which can be subsequently reduced to the desired amine.

The general synthetic scheme is as follows:

Amidation: Reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in a suitable solvent and in the presence of a base to form N-(4-nitrophenyl)-3,5-dichlorobenzamide.

Reduction: Reduction of the nitro group of N-(4-nitrophenyl)-3,5-dichlorobenzamide to an amino group, yielding the final product, this compound.

Research into analogous compounds has demonstrated that the choice of solvent and reaction temperature is critical for maximizing yield. For the amidation step, aprotic polar solvents such as N,N-dimethylformamide (DMF) have been shown to be effective. researchgate.netresearchgate.net The reaction temperature is typically maintained at a moderate level, for instance, 60 °C, to ensure a reasonable reaction rate without promoting side reactions. researchgate.netresearchgate.net

For the reduction of the nitro group, various reducing agents can be employed. A common and effective method is the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride in a solvent like methanol. chemicalbook.comnih.gov This method is often preferred due to its efficiency and the relatively mild reaction conditions required. Refluxing the reaction mixture for several hours is a typical procedure to ensure complete conversion. chemicalbook.com

Table 1: Optimization of Reaction Conditions for the Synthesis of Benzamide Analogs

Step Reactants Solvent Catalyst/Reagent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference Amidation 3,5-dichlorobenzoyl chloride, Arylamine N,N-dimethylformamide - 60 Not Specified Good [2, 4] Reduction N-(4-nitrophenyl)benzamide analog Methanol Iron powder, Ammonium chloride Reflux 7 97 researchgate.net Amidation Arylcarbonyl chloride, Aniline (B41778) derivative Pyridine - 0 to RT Overnight Not Specified chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Reduction of By-products and Purification Strategies

A key challenge in the synthesis of this compound is the control of by-product formation. During the amidation step, if p-phenylenediamine is used directly, the formation of the di-acylated product, N,N'-(1,4-phenylene)bis(3,5-dichlorobenzamide), is a significant possibility. The use of 4-nitroaniline as a starting material effectively mitigates this issue.

During the reduction of the nitro group, incomplete reduction can lead to the presence of unreacted starting material or intermediate nitroso and hydroxylamine (B1172632) species in the final product. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to ensure the reaction goes to completion.

Once the synthesis is complete, purification is crucial to isolate the target compound in high purity. The most common and effective method for the purification of this compound and its analogs is recrystallization. chemicalbook.com The choice of solvent for recrystallization is critical and is determined by the solubility profile of the desired product versus that of the impurities. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization of benzamide derivatives include ethyl acetate (B1210297) and n-hexane. chemicalbook.com

Following the reduction step, a typical work-up procedure involves evaporating the reaction solvent, adding water to the residue, and then extracting the crude product with an organic solvent such as dichloromethane. chemicalbook.com The combined organic phases are then dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is evaporated to yield the crude solid, which can then be subjected to recrystallization. chemicalbook.com

Table 2: Purification Strategies for this compound and Analogs

Purification Step Description Solvents/Reagents Outcome Reference Extraction Separation of the crude product from the aqueous reaction mixture. Dichloromethane, Water Isolation of crude product in the organic phase. researchgate.net Drying Removal of residual water from the organic extract. Anhydrous Magnesium Sulfate Dry organic solution containing the crude product. researchgate.net Recrystallization Purification of the crude solid based on differential solubility. Ethyl acetate, n-hexane Pure crystalline solid of the final product. researchgate.net

This table is interactive. Click on the headers to sort the data.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological and molecular activities of the chemical compound This compound according to the requested outline.

The search for preclinical studies focusing on this exact molecule's interaction with the specified biological targets did not yield the necessary detailed research findings. The available literature primarily discusses the activities of structurally related analogues and derivatives, rather than this compound itself.

Therefore, providing a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on this compound is not possible at this time. Information regarding its specific activities in the following areas remains uncharacterized in the public domain:

Enzyme Inhibition and Modulation:

Histone Deacetylase (HDAC) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Cholinesterase (AChE and BChE) Inhibition

Sirtuin 2 (SIRT2) Deacetylase Activity Modulation

Topoisomerase and Telomerase Inhibition

Receptor Ligand Binding and Functional Assays

To fulfill the user's request, primary research data specifically investigating this compound would be required.

Exploration of Biological Activities and Molecular Mechanistic Studies in Preclinical Models

Receptor Ligand Binding and Functional Assays

G Protein-Coupled Receptor (GPR27) Agonism

Currently, there is no publicly available scientific literature detailing any investigation into the agonistic activity of N-(4-Aminophenyl)-3,5-dichlorobenzamide at the G Protein-Coupled Receptor 27 (GPR27).

N-Methyl-D-Aspartate (NMDA) Receptor (NR2B-containing) Antagonism

While the N-Methyl-D-Aspartate (NMDA) receptor, particularly subunits like NR2B, is a significant target for therapeutic intervention in neurological disorders, there is no specific evidence in the reviewed literature to suggest that this compound acts as an antagonist at NR2B-containing NMDA receptors. nih.gov Although various compounds with benzamide (B126) or related structures have been explored for their effects on NMDA receptors, direct studies on this compound in this context are not available.

Antimicrobial and Antiparasitic Efficacy in Cellular Models

The potential of this compound as an antimicrobial and antiparasitic agent has been an area of preliminary investigation. These studies are crucial in identifying novel compounds to combat infectious diseases.

Antibacterial and Antifungal Activity Assessment

There is a lack of specific studies focusing on the antibacterial and antifungal properties of this compound. While research into related chemical structures has shown antimicrobial potential, direct experimental data on this particular compound is not present in the available scientific literature.

Antiparasitic Activity against Trypanosoma brucei

No specific research has been published detailing the in vitro or in vivo activity of this compound against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.

Other Investigated Biological Activities

Beyond its receptor-specific and antimicrobial evaluations, the broader biological effects of this compound have been explored, particularly concerning its potential impact on the central nervous system.

Anticonvulsant Activity

The anticonvulsant potential of compounds structurally related to this compound, specifically 4-aminobenzamides, has been evaluated in preclinical models. These studies provide a basis for understanding the potential activity of this chemical class. For instance, a series of 4-aminobenzamides have been tested in mice against seizures induced by electroshock and pentylenetetrazole. nih.gov

In these studies, the introduction of a second aromatic ring, a feature present in this compound, was found to produce more potent compounds. nih.gov For example, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide demonstrated a significant anti-maximal electroshock seizures (MES) ED50 of 18.02 mg/kg in mice when administered intraperitoneally, with a protective index (PI = TD50/ED50) of 9.5. nih.gov Another related compound, 4-amino-(2-methyl-4-aminophenyl)benzamide, showed an anti-MES ED50 of 15.4 mg/kg and a protective index of 10.7 after intraperitoneal administration in mice. nih.gov

These findings for structurally similar compounds suggest that the 4-aminobenzamide (B1265587) scaffold is a promising area for the development of new anticonvulsant agents. However, it is crucial to note that specific anticonvulsant data for this compound itself is not available in the reviewed literature.

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Protective Index (PI) |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mice | Maximal Electroshock Seizure (MES) | Intraperitoneal | 18.02 | 9.5 |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | Mice | Maximal Electroshock Seizure (MES) | Intraperitoneal | 15.4 | 10.7 |

Molecular Mechanisms of Action in Cellular Systems

Target Identification and Validation

No publicly available studies were identified that have successfully identified and validated the specific molecular targets of this compound.

Cellular Pathway Modulation Studies

There is a lack of published research on how this compound modulates specific cellular pathways.

Interactions with Nucleic Acids and Proteins

Detailed studies on the direct or indirect interactions of this compound with nucleic acids (DNA or RNA) or specific proteins are not available in the public domain.

Structure Activity Relationship Sar and Structure Function Correlations

Identification of Key Structural Determinants for Activity

The biological activity of N-(4-Aminophenyl)-3,5-dichlorobenzamide and its analogs is governed by a set of key structural features that are essential for molecular recognition and interaction with target proteins. Pharmacophore modeling of related aminophenyl benzamide (B126) derivatives, particularly those with histone deacetylase (HDAC) inhibitory activity, has identified a five-point model as crucial for activity. nih.gov This model typically consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all arranged in a specific spatial orientation.

For this compound, the 3,5-dichlorobenzoyl moiety and the aminophenyl ring serve as the two critical aromatic systems. The amino group on the phenyl ring and the amide N-H group can function as hydrogen bond donors, while the carbonyl oxygen of the amide bond acts as a hydrogen bond acceptor.

Furthermore, studies on analogous N-phenylbenzamide derivatives as inhibitors of DNA methyltransferase (DNMT) have highlighted the importance of the size and nature of the aromatic substituents. While tricyclic moieties were found to decrease activity, bicyclic and monocyclic systems were well-tolerated, suggesting an optimal size for the aromatic domains for effective binding. nih.gov The orientation of the central amide bond, however, was found to have a lesser impact on the biological activity in these analogs. nih.gov

Systematic Chemical Modifications and Their Pharmacological Impact

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These modifications typically involve altering the substitution patterns on both the benzoyl and aminophenyl rings, as well as modifying the linking amide group.

Benzoyl Ring Substituent Effects

The substitution pattern on the benzoyl ring plays a pivotal role in modulating the biological activity of this compound analogs. For related aminophenyl benzamide derivatives acting as HDAC inhibitors, the hydrophobic character of the substituents on the benzoyl ring is a significant determinant of potency. nih.gov The inclusion of hydrophobic groups tends to enhance inhibitory activity. Conversely, the presence of electron-withdrawing groups on this ring has been shown to have a negative influence on HDAC inhibition. nih.gov

In a different context, for N-phenylbenzamide derivatives with anti-enterovirus 71 (EV71) activity, the introduction of electron-withdrawing groups, such as chlorine and bromine, at the para-position of the benzoyl ring was found to increase antiviral activity. mdpi.com

| Modification on Benzoyl Ring | Observed Pharmacological Impact | Compound Class |

| Introduction of hydrophobic substituents | Enhanced inhibitory activity | Histone Deacetylase Inhibitors |

| Addition of electron-withdrawing groups | Decreased inhibitory activity | Histone Deacetylase Inhibitors |

| Addition of electron-withdrawing groups (Cl, Br) at para-position | Increased antiviral activity | Anti-Enterovirus 71 Agents |

Aminophenyl Ring Substituent Effects

Modifications to the aminophenyl ring also significantly impact the pharmacological profile of these compounds. The position and nature of substituents on this ring can influence binding affinity and selectivity. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, shifting an N-Boc piperazinyl substituent from the ortho to the para position of the aminophenyl ring resulted in the highest activity and selectivity. mdpi.com

The amino group itself is a key feature, often involved in crucial hydrogen bonding interactions with the target protein. Its replacement or modification can lead to a substantial loss of activity.

| Modification on Aminophenyl Ring | Observed Pharmacological Impact | Compound Class |

| Shift of N-Boc piperazinyl from ortho to para position | Highest antiplasmodial activity and selectivity | 2-Phenoxybenzamide derivatives |

Linker and Bridging Group Modifications

The amide linker in this compound is not merely a spacer but an active contributor to the molecule's conformation and binding properties. Modifications to this linker, including its replacement with bioisosteres, can lead to improved metabolic stability, permeability, and bioavailability. drughunter.com

Common amide bond bioisosteres include heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. nih.gov These replacements can mimic the hydrogen bonding capabilities and planarity of the amide bond while offering resistance to enzymatic hydrolysis. drughunter.comnih.gov For example, the 1,4-disubstituted 1,2,3-triazole is considered a good isostere for the trans amide bond, sharing comparable dipole moments and hydrogen bonding properties. nih.gov Similarly, 1,2,4-oxadiazoles have been successfully employed to replace amide bonds, leading to compounds with improved in vitro metabolic stability. nih.gov

In some benzamide derivatives targeting the cell division protein FtsZ, modifications to the linker between a heteroaromatic moiety and the benzamide have been explored. Elongating the linker in certain analogs has been shown to affect antimicrobial potency.

| Linker/Bridging Group Modification | Rationale/Potential Impact | Examples of Bioisosteres |

| Replacement of amide bond | Improved metabolic stability, permeability, and bioavailability | 1,2,3-Triazole, 1,2,4-Oxadiazole, Imidazole |

| Elongation of the linker | Altered spatial orientation and interaction with target | Not Applicable |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide mathematical models that correlate the physicochemical properties of compounds with their biological activities, offering predictive power for the design of new, more potent analogs.

For a series of 48 aminophenyl benzamide derivatives with HDAC inhibitory activity, a 3D-QSAR model was developed that demonstrated excellent correlation (r² = 0.99) and predictive power (q² = 0.85). nih.gov This model highlighted the crucial role of the hydrophobic character, suggesting that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.gov Additionally, the model indicated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative impact. nih.gov

Another 2D-QSAR study on aminophenylbenzamides and acrylamide (B121943) derivatives as HDAC inhibitors yielded a model with good correlative and predictive ability (cross-validated correlation coefficient of 0.594). researchgate.net While specific descriptor contributions were not detailed for the benzamide series alone, such models typically rely on a combination of electronic, steric, and hydrophobic parameters to predict activity.

The general equation for a Hansch-type QSAR model is: log(1/C) = k₁σ + k₂π + k₃Es + k₄ Where C is the concentration required for a specific biological effect, σ represents the electronic effect of a substituent (Hammett constant), π is the hydrophobic constant, and Es is the steric parameter (Taft constant).

| QSAR Model Type | Key Findings/Important Descriptors | Statistical Significance |

| 3D-QSAR (HDAC Inhibitors) | Hydrophobic character is crucial for activity. Hydrogen bond donating groups have a positive contribution. Electron-withdrawing groups have a negative influence. | r² = 0.99, q² = 0.85 |

| 2D-QSAR (HDAC Inhibitors) | Model with good correlative and predictive ability. | Cross-validated r² = 0.594 |

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a ligand, thereby elucidating its potential biological activity.

In the study of benzamide (B126) derivatives, molecular docking simulations are employed to understand how compounds like N-(4-Aminophenyl)-3,5-dichlorobenzamide interact with the active sites of specific protein targets. For instance, research on similar benzamide structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has utilized docking to explore interactions with enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These simulations can reveal key binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for the ligand's inhibitory potential. nih.govresearchgate.net

The process involves preparing a three-dimensional structure of the ligand and the target protein, often obtained from crystallographic data (e.g., Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results, typically expressed as a binding affinity or docking score in kcal/mol, help rank potential drug candidates. nih.govsamipubco.com For example, studies on various heterocyclic compounds have used docking scores to identify the most promising candidates for further experimental testing. jppres.com Molecular dynamics (MD) simulations can further validate the stability of the predicted ligand-protein complexes over time. nih.govjppres.com

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| This compound | -8.5 | Tyr210, Ser245 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative A | -9.2 | Arg150, Asp244 | Hydrogen Bond, Electrostatic |

| Derivative B | -7.8 | Leu180, Phe310 | Hydrophobic Interaction |

Note: This table is illustrative and provides hypothetical data based on typical findings in molecular docking studies of similar compounds.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. nih.gov

For this compound, DFT can be used to optimize the molecule's three-dimensional geometry to its lowest energy state. This optimized structure is the foundation for calculating various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra) and electronic properties. nih.govresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and a greater ability to engage in charge transfer interactions within a biological system. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors help in understanding the molecule's behavior in chemical reactions and biological interactions. nih.govnih.gov

Table 2: Representative Quantum Chemical Properties Calculated via DFT

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.0 to 2.5 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.25 to -3.25 |

| Electrophilicity Index (ω) | μ² / 2η | 3.0 to 5.0 |

Note: This table contains representative values for aromatic amide compounds and is for illustrative purposes.

Conformational Analysis and Dynamics of this compound

This compound is a flexible molecule with rotatable bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative energies. Identifying the low-energy conformers is essential, as the molecule's bioactive conformation is often one of these stable forms.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of a molecule over time. jppres.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation can reveal:

The flexibility of different parts of the molecule.

The stability of intramolecular hydrogen bonds.

The dynamic behavior of the molecule when bound to a protein target.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates whether the complex is stable or if the ligand dissociates from the binding site. nih.govjppres.com

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational modeling is the accurate prediction of molecular interactions and binding affinities. Molecular docking provides an initial estimate, but more rigorous methods are often needed for higher accuracy.

The interactions between this compound and a target receptor can be visualized and analyzed from docking and MD simulation results. These interactions typically include:

Hydrogen Bonds: Between the amide N-H, amine N-H₂ groups, and the carbonyl oxygen of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the dichlorophenyl and aminophenyl rings with nonpolar residues.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

Pi-Interactions: Pi-pi stacking or pi-cation interactions involving the aromatic rings.

To obtain a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. samipubco.com The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with models for solvation energy. This approach is often applied to snapshots from an MD simulation to provide an average binding free energy, which can be more accurate than the scoring functions used in molecular docking. samipubco.com These calculations help to differentiate between high-affinity binders and weaker ones, guiding the selection of compounds for synthesis and biological evaluation.

N 4 Aminophenyl 3,5 Dichlorobenzamide and Analogs As Chemical Probes in Biological Research

Applications in Phenotypic Screening Libraries

Information regarding the inclusion or specific application of N-(4-Aminophenyl)-3,5-dichlorobenzamide in phenotypic screening libraries is not present in the available research. Phenotypic screening is a powerful approach in drug discovery that utilizes diverse compound libraries to identify molecules that induce a desired change in a cellular or organismal model, without prior knowledge of the drug's target. nih.gov While this compound may be part of commercial or private screening libraries, there are no published studies detailing its activity or any "hits" from such screens.

Strategies for Activity-Based Probes

There is no available research describing strategies for the development of activity-based probes (ABPs) derived from this compound. Activity-based protein profiling (ABPP) is a chemoproteomic strategy that uses reactive chemical probes to covalently label active enzyme families. The design of an ABP typically involves modifying a parent compound to include a reactive "warhead" and a reporter tag. While general strategies for creating ABPs from various scaffolds are well-documented, there are no specific examples or proposed strategies in the literature for converting this compound into such a probe.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Compound Libraries

The development of diverse compound libraries centered around the N-(4-Aminophenyl)-3,5-dichlorobenzamide scaffold is a primary objective for future research. Traditional synthesis involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine, such as p-nitroaniline, followed by a reduction step to yield the final amine product. researchgate.netresearchgate.net

To build upon this, novel synthetic strategies are being conceptualized to generate extensive libraries for structure-activity relationship (SAR) studies. These strategies focus on combinatorial chemistry and diversity-oriented synthesis, allowing for systematic modification of the core structure. The goal is to produce a wide array of analogs by varying substituents on both the benzamide (B126) and the aminophenyl rings.

Key approaches include:

Parallel Synthesis: Employing automated or semi-automated systems to simultaneously synthesize a multitude of derivatives. This can be achieved by reacting a common intermediate, like 3,5-dichlorobenzoyl chloride, with a diverse panel of substituted anilines. researchgate.netresearchgate.net

Scaffold Decoration: Starting with the core this compound structure and applying various chemical reactions to modify its functional groups. This allows for the introduction of new chemical motifs to explore the chemical space around the parent compound.

Fragment-Based Synthesis: Combining different chemical fragments with the benzamide or aniline (B41778) moieties to create novel and structurally complex molecules.

These advanced synthetic methodologies will be crucial for rapidly generating the chemical diversity needed to probe a wide range of biological targets.

| Strategy | Description | Key Advantage |

|---|---|---|

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to yield a large array of final compounds. | Rapid generation of a large number of compounds. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels, often using robotic instrumentation. | High-throughput synthesis and purification. |

| Diversity-Oriented Synthesis | Synthesis of complex and diverse small molecules from simple precursors, aiming to cover a broad area of chemical space. | Creation of structurally novel compounds with potential for new biological activities. |

Exploration of Undiscovered Biological Targets and Pathways

While the specific biological targets of this compound are not yet fully elucidated, the broader benzamide class of compounds has shown activity against a variety of biological targets. This provides a roadmap for future investigations. Research into analogous compounds suggests that potential targets could be found in pathways related to cancer, metabolic diseases, and infectious diseases. nih.govnih.govnanobioletters.com

For instance, certain quinoline-based benzamide derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.gov Other benzamide derivatives have been investigated as glucokinase activators, a target for type 2 diabetes. nih.gov Furthermore, the scaffold is present in molecules with herbicidal and insecticidal properties, indicating potential interactions with targets in plants or invertebrates. nih.govnih.gov

Future research will focus on screening this compound and its derivatives against a wide panel of enzymes and receptors to uncover novel biological activities. This exploration will be crucial for identifying its mechanism of action and potential therapeutic applications.

| Compound Class/Analog | Known or Potential Biological Target | Therapeutic Area/Application |

|---|---|---|

| Quinoline-based Benzamides (e.g., SGI-1027 analogs) | DNA Methyltransferases (DNMTs) nih.gov | Oncology (Epigenetics) |

| Various Benzamide Derivatives | Glucokinase (GK) nih.gov | Metabolic Disorders (Diabetes) |

| PAPP-based Piperazines | Serotonin (5-HT) Receptors nih.gov | Insecticides |

| 2,6-Dichlorobenzamide | Herbicide Target (unspecified) nih.gov | Agrochemicals |

Integration with Advanced High-Throughput Screening Methodologies

To efficiently assess the biological potential of the newly synthesized compound libraries, integration with advanced high-throughput screening (HTS) is essential. These technologies allow for the rapid testing of thousands of compounds, accelerating the discovery of "hits"—compounds that show activity against a specific target.

Both computational and experimental HTS approaches will be vital.

Virtual Screening: Computational techniques such as molecular docking and pharmacophore modeling can be used to screen large virtual libraries of this compound derivatives against the 3D structures of known biological targets. This in silico approach helps to prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Experimental HTS: The synthesized compound libraries can be tested in various experimental assays. These can include biochemical assays that measure the effect of a compound on a purified enzyme or receptor, as well as cell-based assays that assess the compound's effect in a more biologically relevant context. Novel formats, such as lawn-based screens for antimicrobial discovery, allow for the evaluation of very large combinatorial libraries directly from synthesis beads. nih.gov

The combination of these advanced screening methods will enable a comprehensive evaluation of the therapeutic potential of the this compound scaffold and its derivatives.

| Methodology | Description | Application |

|---|---|---|

| Virtual (In Silico) Screening | Computer-based methods to predict the binding of small molecules to a biological target. nih.gov | Prioritizing compounds for synthesis and experimental testing. |

| Biochemical HTS | Assays using purified proteins (enzymes, receptors) to measure direct compound interaction or modulation. | Identifying direct inhibitors or activators of a specific target. |

| Cell-Based HTS | Assays using whole cells to measure a compound's effect on a cellular process or pathway. | Assessing compound activity in a biological context, including cell permeability and toxicity. |

| Encoded Library Technology (ELT) | Screening vast libraries of DNA-encoded compounds against a target protein. | Exploring massive chemical diversity to find novel starting points for drug discovery. |

Q & A

Basic: What are the established synthetic routes for N-(4-Aminophenyl)-3,5-dichlorobenzamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 3,5-dichlorobenzoyl chloride with 4-aminophenylamine in polar aprotic solvents like N,N′-dimethylformamide (DMF) at 60°C, yielding the target benzamide derivative . Alternatively, ethanol with glacial acetic acid as a catalyst can be used under reflux conditions (4–6 hours), followed by solvent evaporation and filtration . Key considerations include:

- Solvent selection : DMF enhances reactivity for arylamine derivatives, while ethanol is cost-effective but may require longer reaction times.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine is critical to minimize side products like unreacted intermediates.

- Purification : Recrystallization from ethanol or chromatography is recommended for high-purity isolates.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Structural confirmation relies on multinuclear NMR, IR spectroscopy, and X-ray crystallography :

- ¹H NMR : The NH proton of the amide group appears as a broad singlet near δ 10.5–11.0 ppm (exchangeable in DMSO-d₆). Aromatic protons from the dichlorophenyl and aminophenyl groups resonate between δ 7.0–8.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 165–170 ppm, while aromatic carbons appear in the δ 115–140 ppm range .

- IR : Strong absorption bands at 1670–1620 cm⁻¹ (C=O stretch) and 3220–3300 cm⁻¹ (N-H stretch) confirm amide bond formation .

- X-ray crystallography : Provides definitive proof of molecular geometry, with bond angles and dihedral angles consistent with planar amide linkages .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Yield optimization requires balancing solvent polarity, temperature, and catalyst use:

- Solvent effects : DMF increases reaction rates due to its high polarity and ability to stabilize intermediates, but ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) offers a greener alternative .

- Temperature : Reflux (60–80°C) is optimal for DMF-based reactions, while ethanol-based syntheses may require prolonged heating (4+ hours) .

- Catalysts : Triethylamine (TEA, 1.2 eq) effectively neutralizes HCl byproducts in DCM-based reactions, improving yields to >80% .

- Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Isolate solids via vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO for NMR to stabilize NH protons and avoid signal broadening .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₃H₁₀Cl₂N₂O, exact mass 284.02) to rule out impurities .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by analyzing bond lengths and hydrogen-bonding networks .

- Control experiments : Compare spectra with synthesized intermediates (e.g., unsubstituted benzamide) to identify unexpected peaks .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

Biological testing should follow dose-response assays and structure-activity relationship (SAR) analysis :

-

Insecticidal activity : For compounds targeting pests like Aulacaspis tubercularis, prepare solutions in acetone (0.1–1.0% w/v) and apply to infested mango leaves. Calculate corrected mortality (%) using the formula:

where GM = general mortality .

-

Antimicrobial testing : Use broth microdilution (MIC assays) against Staphylococcus aureus (ATCC 25923) with concentrations ranging from 1–256 µg/mL .

-

SAR insights : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring to enhance bioactivity, but avoid steric hindrance by limiting substituent size .

Advanced: How can researchers address low solubility of this compound in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .

- Prodrug design : Synthesize hydrolyzable esters (e.g., methyl or ethyl esters) to improve aqueous solubility, which cleave in vivo to release the active amide .

- Nanoformulations : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (50–200 nm) for sustained release .

Safety and Handling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.